(3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone
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Overview
Description
(3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone is a chemical compound that features a pyridine ring substituted with a bromine atom at the 3-position and a methanone group linked to a pyrrolidine ring substituted with two fluorine atoms at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone typically involves the following steps:
Bromination of Pyridine: Pyridine is brominated at the 3-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Formation of Pyrrolidine Derivative: The pyrrolidine ring is synthesized separately, often starting from a suitable precursor such as 3,3-difluoropyrrolidine.
Coupling Reaction: The brominated pyridine and the pyrrolidine derivative are then coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the methanone group.
Coupling Reactions: The pyridine and pyrrolidine rings can be further functionalized through coupling reactions with other aromatic or heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substituted Pyridines: Products with various functional groups replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with modified oxidation states at the methanone group.
Scientific Research Applications
(3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (3-Bromopyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents play a crucial role in modulating the compound’s binding affinity and specificity. The methanone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
(3-Chloropyridin-2-yl)(3,3-difluoropyrrolidin-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.
(3-Bromopyridin-2-yl)(3,3-dichloropyrrolidin-1-yl)methanone: Similar structure but with chlorine atoms instead of fluorine.
Uniqueness:
Bromine Substitution: The presence of bromine provides unique reactivity compared to chlorine-substituted analogs.
Fluorine Substitution: The fluorine atoms enhance the compound’s stability and lipophilicity, making it distinct from its chlorinated counterparts.
Properties
IUPAC Name |
(3-bromopyridin-2-yl)-(3,3-difluoropyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2O/c11-7-2-1-4-14-8(7)9(16)15-5-3-10(12,13)6-15/h1-2,4H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGSSQAEKSYEBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=CC=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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